BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for GV20-0251
Phase 1 Clinical Trial (NCT05669430)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and protocols for the
Phase 1 study of GV20-0251 (NCT05669430), a first-in-class, Al-designed monoclonal
antibody targeting the novel immune checkpoint IGSFS8.

Introduction

GV20-0251 is a fully human, Fc-attenuated IgG1 monoclonal antibody that blocks the
interaction of IGSF8 with its receptors.[1] IGSF8 has been identified as a novel immune
checkpoint that suppresses the activity of Natural Killer (NK) cells and dendritic cells,
particularly in tumors with deficient antigen presentation.[2][3] By inhibiting IGSF8, GV20-0251
is designed to activate both innate and adaptive immunity, enhancing NK cell-mediated
cytotoxicity, upregulating antigen presentation, and promoting the activation of antigen-specific
T cells.[3][4] The GV20-0251-100 study (NCT05669430) is a Phase 1/2a, open-label,
multicenter, dose-escalation and expansion study evaluating the safety, tolerability,
pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of GV20-
0251 in patients with advanced solid tumors.[2][5][6] The trial also includes a cohort for
evaluating GV20-0251 in combination with the anti-PD-1 therapy, pembrolizumab.[5]

Quantitative Data Summary
Patient Demographics and Baseline Characteristics
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Atotal of 42 patients with advanced solid tumors were enrolled in the dose-escalation phase of

the study.[7][8] The patient population was heavily pre-treated, with a median of four prior lines

of therapy.[4][7]
Characteristic Value Reference
Number of Patients 42 [71[8]
Median Age (Range) 61 years (21-84) [7119]
Sex (Male/Female) 17 (40%) / 25 (60%) [9]

ECOG Performance Status

0 21 (50%)

[°]

1 21 (50%)

[9]

Median Prior Systemic
. 4 (1-11)
Therapies (Range)

[719]

Dose Escalation and Dosing Schedules

The study employed a standard 3+3 dose-escalation design across six dose levels and two

dosing schedules.[7][8]
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Dose Level Dosing Number of
Cohort . Reference
(mgl/kg) Schedule Patients

Schedule 1: D1,

D8 Q3W & S1:3,S2: 2 (+6

1 0.5 ) [31[9]
Schedule 2: D1 backfill)
Q3w

Schedule 1: D1,

D8 Q3W & S1:3,S2:3(+4

2 1.0 ) [31[°]
Schedule 2: D1 backfill)
Q3w

Schedule 1: D1,

D8 Q3W & S1:4 (+7

3 3.0 ) [31[9]
Schedule 2: D1 backfill), S2: 4
Q3w
Schedule 1: D1,

4 6.0 S1:3 [319]
D8 Q3W

Schedule 1: D1,

5 10.0 S1:3 [31[9]
D8 Q3W
Schedule 1: D1,

6 20.0 S1:3 [31[9]
D8 Q3W

The preliminary recommended Phase 2 dose (RP2D) was determined to be 10 mg/kg and 20
mg/kg administered on day 1 of each 3-week cycle (D1 Q3W).[7][8]

Safety and Tolerability

GV20-0251 was generally well-tolerated with no dose-limiting toxicities observed up to the
highest dose tested (20 mg/kg).[4][10] The majority of treatment-related adverse events
(TRAES) were Grade 1 or 2.[4][10]
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Adverse Event (AE) Profile  Reference

TRAESs Occurred in 55% of patients [718]
Most Common TRAEs (=10%) Fatigue (12%), Rash (12%) [718]
Grade 3 TRAE 1 event of pneumonitis [718]

Pharmacokinetics (PK)

The pharmacokinetic profile of GV20-0251 demonstrated dose-proportionality.[4][11]

PK Parameter Value Dose Level Reference
Half-life (T1/2) ~26 days >10 mg/kg [71[9][10]
Target Occupancy Full >3 mg/kg [4][11]

Preliminary Efficacy

As of the data cut-off, promising signs of anti-tumor activity were observed, particularly in
patients with cutaneous melanoma who had primary resistance to anti-PD-1 therapy.[7][9]

Cutaneous
Melanoma Patients  Overall Efficacy

Efficacy Outcome with Primary anti- Evaluable Patients Reference
PD1 Resistance (n=38)
(n=9)
Confirmed Partial
3 (33.3% ORR) 3 [7][10]
Responses (PR)
Tumor Shrinkage 3 additional patients - [7][10]
Disease Control Rate
66.7% - [10]
(DCR)
Stable Disease (SD) - 15 [9]
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Tumor shrinkage was also noted in one patient with non-small cell lung cancer and one with
cervical cancer.[10]

Experimental Protocols

While the complete and detailed experimental protocols for NCT05669430 are not publicly
available, the following sections describe the general methodologies employed in the trial
based on published information and standard practices for clinical trials of monoclonal
antibodies.

Study Design and Conduct

This is a Phase 1/2a, open-label, multicenter study conducted at various sites in the United
States.[6][7] The study consists of a dose-escalation part (Part A) and a dose-expansion part
(Part B).[12] Part A utilized a 3+3 design to determine the safety, tolerability, maximum tolerated
dose (MTD), and the recommended Phase 2 dose (RP2D) of GV20-0251.[3][7] Part B will
further evaluate the anti-tumor activity and safety of GV20-0251 at the RP2D in specific tumor
types.[12] The study also includes cohorts for evaluating GV20-0251 in combination with
pembrolizumab.[5]

Inclusion Criteria (Abbreviated):[3][6]

e Age =18 years.

» Histologically confirmed advanced solid malignancy with progressive disease.
o Refractory or intolerant to standard therapies.

o Measurable disease per RECIST version 1.1.

o ECOG performance status of O or 1.

e Adequate organ function.

Exclusion Criteria (Abbreviated):[3][6]

e CNS malignancy or unstable CNS metastasis.
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e Active autoimmune disease requiring systemic steroids.

e History of major organ transplant.

Drug Administration

GV20-0251 is administered as an intravenous (1V) infusion.[2][13] Two dosing schedules were
evaluated in the dose-escalation phase: every three weeks with a dose on Day 1 and Day 8
(D1, D8 Q3W), and every three weeks with a single dose on Day 1 (D1 Q3W).[3]

Pharmacokinetic (PK) Analysis

Obijective: To characterize the concentration-time profile of GV20-0251 in serum.
Methodology (General):

o Sample Collection: Blood samples are collected at pre-specified time points before and after
GV20-0251 infusion.

» Bioanalytical Assay: A validated enzyme-linked immunosorbent assay (ELISA) is typically
used to quantify the concentration of GV20-0251 in serum samples. This assay would
involve capturing GV20-0251 on a plate coated with a specific antigen or anti-human IgG
antibody, followed by detection with a labeled secondary antibody.

o Data Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters
such as maximum concentration (Cmax), time to maximum concentration (Tmax), area
under the concentration-time curve (AUC), and terminal half-life (t1/2).

Pharmacodynamic (PD) and Biomarker Analysis

Objective: To assess the biological effects of GV20-0251 on the immune system and the tumor
microenvironment.

Methodology (General):

o Target Occupancy: Flow cytometry is likely used to measure the percentage of IGSF8 on the
surface of circulating immune cells (e.g., T cells, NK cells) that is bound by GV20-0251.[4]
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[11] This involves staining blood samples with fluorescently labeled antibodies that can
distinguish between bound and unbound IGSFS8.

e Immune Cell Infiltration: Immunohistochemistry (IHC) is performed on pre-treatment and on-
treatment tumor biopsy samples to assess changes in the infiltration of immune cells, such
as NK cells and T cells, within the tumor microenvironment.[7][9]

o Cytokine Analysis: Serum samples may be analyzed for levels of various cytokines using
multiplex assays (e.g., Luminex) to evaluate the systemic immune response to treatment.

Immunogenicity Assessment

Obijective: To detect the presence of anti-drug antibodies (ADAS) against GV20-0251.
Methodology (General):

e Screening Assay: A tiered testing approach is typically used. An initial screening assay, often
a bridging ELISA, is used to detect antibodies that can bind to GV20-0251.

o Confirmatory Assay: Samples that test positive in the screening assay are then analyzed in a
confirmatory assay, which includes a step to demonstrate specific binding to GV20-0251 by
spiking the sample with an excess of the drug.

e Neutralizing Antibody (NAb) Assay: Samples confirmed to be positive for ADAs may be
further tested in a cell-based or competitive ligand-binding assay to determine if the ADAs
have neutralizing activity, meaning they can inhibit the function of GV20-0251.

Tumor Response Assessment

Objective: To evaluate the effect of GV20-0251 on tumor size.
Methodology:

e Imaging: Tumor assessments are performed at baseline and at regular intervals during the
study using imaging modalities such as Computed Tomography (CT) or Magnetic Resonance
Imaging (MRI).
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o Response Criteria: The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST
1.1) is used to standardize the assessment of tumor response.[3][6] This involves measuring
the longest diameter of target lesions and assessing non-target lesions and new lesions to
categorize the response as a Complete Response (CR), Partial Response (PR), Stable
Disease (SD), or Progressive Disease (PD).[14][15]

Visualizations
GV20-0251 Mechanism of Action
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Caption: Mechanism of action of GV20-0251 in activating anti-tumor immunity.

GV20-0251-100 Phase 1 Trial Workflow
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Caption: Workflow of the GV20-0251 Phase 1 clinical trial.
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Caption: Interrelationship of primary and secondary endpoints in the GV20-0251 trial.
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 To cite this document: BenchChem. [Application Notes and Protocols for GV20-0251 Phase
1 Clinical Trial (NCT05669430)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672446#gv20-0251-phase-1-clinical-trial-design-
and-protocols-nct05669430]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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